molecular formula C6H8ClN B081717 2-Methylpyridinium chloride CAS No. 14401-91-3

2-Methylpyridinium chloride

Cat. No.: B081717
CAS No.: 14401-91-3
M. Wt: 129.59 g/mol
InChI Key: OMSBSIXAZZRIRW-UHFFFAOYSA-N
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Description

2-Methylpyridinium chloride is a quaternary ammonium salt with the chemical formula C6H8ClN. It is the N-methylated derivative of pyridine and is classified as a pyridinium salt. This compound is known for its ionic nature and is often used in various chemical reactions and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to pyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.

Major Products:

Scientific Research Applications

2-Methylpyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and other derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for drug delivery systems, especially for crossing the blood-brain barrier.

    Industry: It is used in the production of polymers, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpyridinium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it facilitates the transport of active compounds across biological membranes by forming ion pairs or complexes .

Comparison with Similar Compounds

  • 1-Methylpyridinium chloride
  • 3-Methylpyridinium chloride
  • 4-Methylpyridinium chloride

Comparison: 2-Methylpyridinium chloride is unique due to its position of the methyl group on the pyridine ring, which influences its reactivity and applications. Compared to other methylpyridinium salts, it exhibits distinct chemical behavior and biological activities, making it valuable in specific research and industrial contexts .

Properties

CAS No.

14401-91-3

Molecular Formula

C6H8ClN

Molecular Weight

129.59 g/mol

IUPAC Name

2-methylpyridine;hydrochloride

InChI

InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H

InChI Key

OMSBSIXAZZRIRW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=[NH+]1.[Cl-]

Canonical SMILES

CC1=CC=CC=N1.Cl

14401-91-3

Synonyms

2-methylpyridinium chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyridinium chloride
Reactant of Route 2
2-Methylpyridinium chloride
Reactant of Route 3
2-Methylpyridinium chloride
Reactant of Route 4
2-Methylpyridinium chloride
Reactant of Route 5
2-Methylpyridinium chloride
Reactant of Route 6
2-Methylpyridinium chloride

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